molecular formula C8H6F4N2O2 B13346795 (S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

Cat. No.: B13346795
M. Wt: 238.14 g/mol
InChI Key: MUMXOGYCZFBZQW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid typically involves the construction of the pyridine ring followed by the introduction of the amino and acetic acid groups. One common method involves the use of trifluoromethylpyridine derivatives as key intermediates. The trifluoromethyl group can be introduced using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives and amino acids with fluorinated substituents. Examples include:

Uniqueness

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6F4N2O2

Molecular Weight

238.14 g/mol

IUPAC Name

(2S)-2-amino-2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16)/t5-/m0/s1

InChI Key

MUMXOGYCZFBZQW-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=C(C(=C1[C@@H](C(=O)O)N)F)C(F)(F)F

Canonical SMILES

C1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.